molecular formula C7H14O B086756 4-Methyl-2-hexanone CAS No. 105-42-0

4-Methyl-2-hexanone

Cat. No.: B086756
CAS No.: 105-42-0
M. Wt: 114.19 g/mol
InChI Key: XUPXMIAWKPTZLZ-UHFFFAOYSA-N
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Description

4-Methyl-2-hexanone, also known as methyl isoamyl ketone, is an organic compound with the molecular formula C7H14O. It is a colorless liquid with a mild, ketone-like odor. This compound is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. It is used in various industrial applications due to its solvent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-hexanone can be synthesized through several methods. One common method involves the condensation of acetone with isovaleric acid in the presence of a catalyst. The reaction proceeds as follows:

(CH3)2CO+CH3CH(CH3)COOHCH3CH(CH3)COCH3+H2O\text{(CH}_3\text{)}_2\text{CO} + \text{CH}_3\text{CH(CH}_3\text{)COOH} \rightarrow \text{CH}_3\text{CH(CH}_3\text{)COCH}_3 + \text{H}_2\text{O} (CH3​)2​CO+CH3​CH(CH3​)COOH→CH3​CH(CH3​)COCH3​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of mesityl oxide. This process involves the reduction of mesityl oxide using hydrogen gas in the presence of a metal catalyst such as palladium or nickel.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-hexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Hydrazine (H2N-NH2) with an acid catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: 4-Methyl-2-hexanol.

    Substitution: Hydrazones.

Scientific Research Applications

4-Methyl-2-hexanone has several applications in scientific research, including:

Comparison with Similar Compounds

4-Methyl-2-hexanone can be compared with other similar ketones, such as:

Uniqueness: this compound is unique due to its specific structure, which includes a methyl group attached to the fourth carbon of a six-carbon chain. This structure imparts distinct physical and chemical properties, making it valuable in various applications .

Properties

IUPAC Name

4-methylhexan-2-one
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InChI

InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XUPXMIAWKPTZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14O
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DSSTOX Substance ID

DTXSID60870448
Record name 4-Methylhexan-2-one
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Molecular Weight

114.19 g/mol
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Physical Description

Colorless liquid; [Chem Service MSDS]
Record name 4-Methyl-2-hexanone
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CAS No.

105-42-0
Record name 4-Methyl-2-hexanone
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Record name 4-METHYL-2-HEXANONE
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Record name 4-Methylhexan-2-one
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Record name 4-Methyl-2-hexanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: In what natural contexts has 4-methyl-2-hexanone been identified?

A1: this compound has been detected as a volatile constituent in the flowers of various tea cultivars. [] Additionally, it was identified as a component of the essential oil extracted from the rhizome of Alpinia calcarata. []

Q2: Can this compound serve as an indicator of quality or spoilage in food products?

A2: Research suggests that this compound could potentially be used as a marker for assessing lipid oxidation in pork meat. A positive correlation was observed between this compound levels in pork belly and free fatty acid content, a common indicator of lipid oxidation. []

Q3: Are there any established applications for this compound in analytical chemistry?

A3: Yes, this compound has shown promise as a potential marker for assessing the stability of aviation fuels. Studies utilizing comprehensive two-dimensional gas chromatography with accurate mass time-of-flight mass spectrometry identified a strong correlation between this compound levels and established fuel stability assessment methods. []

Q4: What are the primary photochemical and radiochemical reactions involving this compound?

A4: Studies have investigated both the photolysis and radiolysis of this compound, particularly focusing on the intramolecular rearrangements that occur within the molecule when exposed to light and radiation. [, ] These investigations provide insights into the compound's reactivity and potential degradation pathways.

Q5: What is the role of this compound in the context of Aspergillus contamination?

A5: this compound is identified as one of the potential volatile organic compound (VOC) biomarkers associated with Aspergillus metabolism. Its presence, along with other specific VOCs, in an indoor environment could indicate Aspergillus contamination. [] This finding has implications for developing detection methods for this type of fungal contamination.

Q6: Has the stereochemistry of reactions involving this compound been investigated?

A6: Yes, the stereochemistry of reactions involving compounds related to this compound has been a subject of study. For instance, research on the Pinacol rearrangement of 1-amino-2,3-dimethyl-2-pentanol, which yields this compound as one of the products, has shed light on the stereochemical course of such reactions. [] These findings contribute to a deeper understanding of reaction mechanisms and stereochemical control in organic synthesis.

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